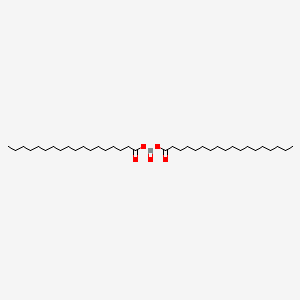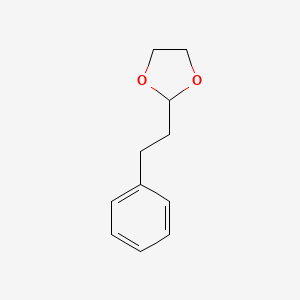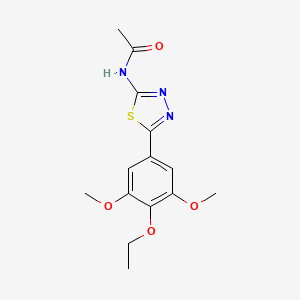
Dibasic aluminum salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibasic aluminum salicylate is a chemical compound with the molecular formula C7H5O3.Al.2H2O. It is known for its use in various industrial and medical applications due to its unique properties. The compound is formed by the reaction of aluminum with salicylic acid, resulting in a complex that has both aluminum and salicylate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibasic aluminum salicylate can be synthesized through the reaction of aluminum hydroxide with salicylic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding salicylic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
[ \text{Al(OH)}_3 + 2 \text{C}_7\text{H}_6\text{O}_3 \rightarrow \text{Al(C}_7\text{H}_5\text{O}_3)_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where aluminum hydroxide and salicylic acid are mixed under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Dibasic aluminum salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The salicylate ions in the compound can be substituted with other anions or ligands, resulting in new compounds with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminum oxide and other oxidized salicylate derivatives, while substitution reactions can yield new aluminum complexes with different ligands.
Scientific Research Applications
Dibasic aluminum salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is explored for its potential use in drug formulations, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of dibasic aluminum salicylate involves its interaction with biological molecules and cellular pathways. The salicylate ions in the compound are known to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, resulting in anti-inflammatory and analgesic effects. Additionally, the aluminum ions in the compound may interact with cellular proteins and membranes, further contributing to its biological activities.
Comparison with Similar Compounds
Dibasic aluminum salicylate can be compared with other similar compounds, such as:
Monobasic aluminum salicylate: This compound has a different stoichiometry and may exhibit different chemical and biological properties.
Copper salicylate: Copper salicylate is another metal-salicylate complex with distinct properties and applications, particularly in anti-inflammatory and antimicrobial treatments.
Zinc salicylate: Zinc salicylate is used in various medical and industrial applications, similar to this compound, but with unique properties due to the presence of zinc ions.
Properties
CAS No. |
41312-26-9 |
|---|---|
Molecular Formula |
C7H7AlO5 |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
aluminum;2-carboxyphenolate;dihydroxide |
InChI |
InChI=1S/C7H6O3.Al.2H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h1-4,8H,(H,9,10);;2*1H2/q;+3;;/p-3 |
InChI Key |
REXUFGONOCXWFJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[OH-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
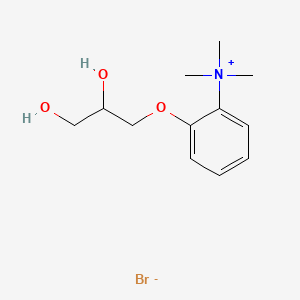

![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)

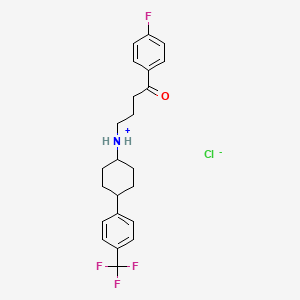
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
